(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:
- Sulfamoyl group at position 6 of the benzothiazole ring, providing strong electron-withdrawing effects.
- (Z)-Configuration at the imino group linked to a 3-methoxybenzoyl moiety, influencing stereochemical interactions.
- Methyl acetate ester at position 3, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-26-12-5-3-4-11(8-12)17(23)20-18-21(10-16(22)27-2)14-7-6-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKUJLAKPVSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which incorporates functional groups that are often associated with significant pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is C22H25N3O6S2, with a molecular weight of 491.58 g/mol. The structure features a sulfamoyl group, which is commonly linked to biological activity, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Properties : Many benzothiazole derivatives exhibit significant antibacterial and antifungal activities.
- Anticancer Activity : These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory and Analgesic Effects : Some derivatives have been evaluated for their ability to reduce inflammation and pain.
Table 1: Summary of Biological Activities
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially inhibiting their activity.
- Receptor Modulation : It could modulate receptor activity linked to inflammation or cancer progression.
- Free Radical Scavenging : The presence of certain functional groups may enable the compound to act as an antioxidant, reducing oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of benzothiazole derivatives in various therapeutic areas:
- A study evaluating the anti-inflammatory and analgesic properties of related thiazole compounds found that certain derivatives exhibited significant effects compared to reference drugs in animal models, indicating a promising therapeutic profile for similar compounds like this compound .
- Research into the synthesis and biological importance of benzothiazole derivatives revealed that these compounds possess a broad spectrum of activities, including antibacterial and anticancer effects, suggesting that this compound may share similar properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Compound A : Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-Sulfamoyl-1,3-Benzothiazol-3(2H)-yl]Acetate (CAS: 865199-43-5)
- Key Differences: Imino substituent: Phenylacetyl group instead of 3-methoxybenzoyl. Structural Data: Molecular formula C₁₈H₁₇N₃O₅S₂, with a single crystal structure confirming the Z-configuration .
Compound B : Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]thiazol-3(2H)-yl)-2-Cyanoacetate
- Key Differences: Substituents: Indole group at position 2 and cyanoacetate ester instead of sulfamoyl and methyl acetate. Impact: The indole moiety introduces π-π stacking capabilities, while the cyano group increases electrophilicity, altering reactivity in nucleophilic environments .
Compound C : 4-(3-Thienyl)-3-Methylbenzo[d]thiazol-2(3H)-one (8f)
- Key Differences: Functional Groups: Thienyl group at position 4 and a ketone at position 2.
Functional Group Modifications
Spectroscopic and Crystallographic Insights
- Target Compound: Expected IR peaks at ~1737 cm⁻¹ (ester C=O), ~1294 cm⁻¹ (S=O stretch), and ~1606 cm⁻¹ (C=N imino group), based on analogous compounds .
- Compound 8f : Exhibits a melting point of 91–93°C and confirmed planar benzothiazole ring via X-ray crystallography .
- Compound in : Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate shows intermolecular N-H···O hydrogen bonds stabilizing its crystal lattice, a feature relevant to the target compound’s solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
